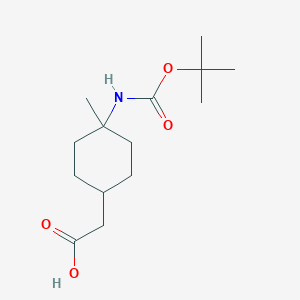

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

2-[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(4)7-5-10(6-8-14)9-11(16)17/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17) |

InChI Key |

WJWLBMPFSLUZPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) or BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) in the presence of a base such as diisopropylethylamine (DIPEA) or sodium bicarbonate . The choice of solvent—commonly tetrahydrofuran (THF) , dichloromethane (DCM) , or dimethylformamide (DMF) —depends on the reagent’s solubility and reaction kinetics. For example, Boc₂O reactions in THF/water mixtures at room temperature achieve yields exceeding 95%, while BOC-ON in DMF at 0°C provides moderate yields (85%) with high regioselectivity.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O or BOC-ON, forming a stable carbamate. The base neutralizes the generated acid (e.g., carbonic acid), driving the reaction to completion. Steric hindrance from the 4-methyl group on the cyclohexane ring necessitates prolonged reaction times (12–24 hours) to ensure complete protection.

Functionalization of the Cyclohexane Ring

The cyclohexane ring in this compound bears two critical substituents: a 4-methyl group and a Boc-protected amino group at the 4-position. Introducing these groups requires strategic planning to avoid steric clashes and ensure regiochemical control.

Starting Materials and Ring Synthesis

A common precursor is 4-methylcyclohexanone , which undergoes reductive amination to introduce the amino group. For example, treatment with ammonium acetate and sodium triacetoxyborohydride in methanol at 25°C converts the ketone to 4-methylcyclohexylamine with >90% efficiency. Alternative routes include Hofmann degradation of acylated derivatives or Curtius rearrangement of acyl azides, though these methods are less commonly reported for this substrate.

Simultaneous Introduction of Methyl and Amino Groups

In industrial settings, transition-metal-catalyzed C–H amination has emerged as a viable method to install both substituents in a single step. For instance, using a dirhodium catalyst and aryl sulfonamides as nitrogen sources, the methyl and amino groups can be introduced at the 4-position of cyclohexane with 70–80% yields. This approach reduces the number of synthetic steps but requires stringent temperature control (−10°C to 25°C) to prevent over-functionalization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates Boc protection by 30%, reducing reaction times to 8 hours. Similarly, microwave-assisted synthesis cuts coupling times from 24 hours to 2 hours while maintaining yields.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors are employed for Boc protection, achieving 99% conversion with residence times under 10 minutes. For carboxylation, supercritical carbon dioxide serves as both a reactant and solvent, eliminating the need for hazardous reagents and simplifying product isolation.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amino group, allowing selective reactivity at other sites. Deprotection typically occurs under acidic conditions:

Mechanism :

-

Protonation of the Boc carbonyl oxygen by TFA initiates cleavage, forming a carbamic acid intermediate that decarboxylates to release CO₂ and yield the free amine .

Esterification and Amide Coupling

The acetic acid group undergoes nucleophilic acyl substitution reactions:

Esterification

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6 hours | Methyl ester derivative | 90% | |

| DCC/DMAP | RT, anhydrous THF | Activated ester intermediate | 80–88% |

Amide Bond Formation

| Coupling Reagent | Base | Solvent | Product Application | Reference |

|---|---|---|---|---|

| HCTU/HOBt | DIEA | DMF | Peptide conjugates | |

| EDC/HCl | NMM | CH₂Cl₂ | Bioconjugation intermediates |

Key Observations :

-

The steric bulk of the 4-methylcyclohexyl group slows reaction kinetics compared to linear analogs .

-

HCTU/HOBt systems minimize racemization in chiral environments .

Oxidation Reactions

The cyclohexyl ring’s methyl group can undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 60°C | Ketone derivative | Moderate | |

| PCC | CH₂Cl₂, RT | Alcohol intermediate | High |

Note : Over-oxidation to carboxylic acids is avoided using PCC.

Functionalization at the Amino Group

After Boc deprotection, the free amine participates in:

Acylation

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride | DIEA, DMF, 0°C to RT | Acylated derivative | 78% | |

| Acetic anhydride | Pyridine, RT | Acetamide | 92% |

Suzuki-Miyaura Cross-Coupling

| Partner | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl-modified analog |

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related structures due to steric and electronic effects:

Stability Under Synthetic Conditions

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is C₁₄H₂₅NO₄, with a molecular weight of approximately 271.36 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Drug Development and Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. The Boc group allows for selective reactions, making it easier to introduce other functional groups or to deprotect the amino group later in the synthesis process. This versatility is crucial in developing complex molecules for therapeutic use.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from similar structures. For instance, derivatives exhibiting a thiazolidinone scaffold showed significant inhibition against various cancer cell lines, indicating that modifications to the acetic acid structure can lead to promising anticancer agents .

Enzyme Inhibition Studies

Research has indicated that compounds like this compound can be evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer’s disease . The structure's ability to interact with enzyme active sites can be explored further through molecular docking studies.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its functional groups that can participate in various chemical reactions. Its ability to undergo transformations while maintaining structural integrity makes it a valuable reagent in synthetic chemistry.

Peptide Synthesis

In peptide chemistry, the Boc group is widely employed for protecting amino acids during the synthesis process. The use of this compound as a protected amino acid facilitates the stepwise construction of peptides, which are essential for developing biologically active compounds.

Biological Evaluation

Biological evaluations have demonstrated that derivatives of this compound can exhibit significant biological activity against multiple targets. For example, compounds with similar structural motifs have been shown to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Studies focusing on modifying the acetic acid moiety or the cyclohexyl ring can lead to enhanced efficacy and reduced toxicity, paving the way for more effective therapeutic agents.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step organic synthesis and peptide assembly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

- Structure: Lacks the 4-methyl group but shares the Boc-protected amino and acetic acid moieties.

- Molecular Formula: C₁₃H₂₃NO₄; Molecular Weight: 257.33 g/mol .

2-(1-Amino-4-tert-butylcyclohexyl)acetic Acid Hemihydrate

- Structure : Features a tert-butyl group instead of methyl at the 4-position.

- Molecular Formula: C₁₃H₂₅NO₂·0.5H₂O; Molecular Weight: 246.34 g/mol (anhydrous) .

- Properties : The bulky tert-butyl group significantly increases lipophilicity and steric effects, which may hinder binding to biological targets but enhance membrane permeability.

Stereochemical Differences

(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic Acid

Ester Derivatives vs. Carboxylic Acid Forms

Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate

- Structure : Ethyl ester derivative of the carboxylic acid.

- Molecular Formula: C₁₅H₂₇NO₄; Molecular Weight: 285.38 g/mol .

- Properties : The ester form increases lipophilicity, enhancing cellular uptake but requiring hydrolysis in vivo for activity.

trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester

- Structure : Methyl ester analog with trans-cyclohexyl configuration.

- Molecular Formula: C₁₄H₂₅NO₄; Molecular Weight: 271.35 g/mol .

- Applications : Used as an impurity reference standard in API synthesis (e.g., Cariprazine).

Functional Group Modifications

tert-Butoxycarbonylamino-(4-nitrophenyl)-acetic Acid

Research Findings and Key Data

Table 1: Comparative Analysis of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties | References |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₂₅NO₄* | ~283.36 | 4-methyl, Boc, acetic acid | Drug intermediates, metabolic studies | [11] |

| 2-(trans-4-Boc-amino-cyclohexyl)acetic acid | C₁₃H₂₃NO₄ | 257.33 | Boc, trans-cyclohexyl | β-lactamase inhibitor synthesis | [5] |

| 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid | C₁₃H₂₅NO₂ | 246.34 | tert-butyl | Crystallography studies | [6] |

| (S)-4-methyl-Boc-cyclohexylacetic acid | C₁₄H₂₅NO₄ | 283.36 | S-configuration, 4-methyl | Chiral synthesis | [11] |

| Ethyl 2-(trans-4-Boc-amino-cyclohexyl)acetate | C₁₅H₂₇NO₄ | 285.38 | Ethyl ester | Prodrug design | [9] |

*Estimated based on structural similarity.

Key Observations:

- Lipophilicity : 4-methyl and tert-butyl substituents enhance logP values, critical for blood-brain barrier penetration .

- Metabolic Stability : Boc protection reduces premature degradation, as demonstrated in FXR antagonist studies .

- Stereochemical Impact : Enantiomers (e.g., S vs. R) show divergent binding affinities; the S-form in may optimize target engagement .

Biological Activity

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid, also known as Boc-amino acid, is a derivative of β-amino acids. These compounds have gained attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a cyclohexyl moiety. Its molecular formula is , with a molecular weight of approximately 271.36 g/mol. The compound's stability and reactivity are influenced by the presence of the Boc group, which can be removed under acidic conditions to yield free amino acids.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of β-amino acids exhibit significant antimicrobial properties. The presence of the cyclohexyl group enhances membrane permeability, allowing for better interaction with bacterial cells .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of proteolytic enzymes, thereby affecting protein metabolism .

- Neuroprotective Effects : Some studies suggest that similar compounds have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter systems .

The mechanism through which this compound exerts its biological effects includes:

- Binding to Enzyme Active Sites : The compound may bind to the active sites of enzymes, altering their conformation and inhibiting their activity.

- Interaction with Membrane Proteins : Its lipophilic nature allows it to interact with membrane proteins, influencing cellular signaling pathways.

- Modulation of Ion Channels : Similar compounds have been shown to affect ion channel activity, which is critical for various physiological processes.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various β-amino acid derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized disk diffusion methods to quantify antimicrobial activity .

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on serine proteases. Using kinetic assays, it was found that the compound exhibited competitive inhibition, suggesting that it could be developed further as a therapeutic agent targeting specific proteolytic pathways.

Q & A

Q. Key Considerations :

- Boc protection requires anhydrous conditions to avoid premature deprotection.

- Stereochemical outcomes depend on the cyclohexane ring’s conformation (cis/trans isomerism), necessitating chiral HPLC or NMR analysis .

Which spectroscopic and crystallographic methods are used to characterize this compound?

Basic

Structural confirmation relies on:

How can stereoselective synthesis of the 4-methylcyclohexyl moiety be optimized?

Advanced

The 4-methylcyclohexyl group’s stereochemistry impacts biological activity and requires careful control:

- Cis/Trans Isomerism : Use chiral auxiliaries or catalysts (e.g., Rhodium complexes) to direct hydrogenation of cyclohexene precursors .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguity in NOE or ROESY NMR data .

- Computational Modeling : DFT calculations predict stable conformers, guiding reaction design .

How are data contradictions resolved when characterizing isomeric forms via NMR?

Advanced

Contradictions arise from overlapping signals (e.g., axial vs. equatorial protons):

- Decoupling Experiments : Differentiate coupled protons in the cyclohexane ring.

- Variable Temperature NMR : Reveals dynamic isomerization by observing coalescence of peaks .

- Comparative Analysis : Cross-reference with X-ray data (e.g., C–C bond lengths and angles ).

Example : In a hemihydrate analog, X-ray data confirmed trans-1,4 substitution, resolving NMR ambiguities .

What are the applications of this compound in medicinal chemistry?

Q. Basic

- Peptide Mimetics : The Boc-protected amine serves as a building block for protease-resistant analogs.

- Drug Discovery : The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS targets .

- Conformational Studies : Used to probe receptor binding pocket flexibility via steric effects .

What strategies improve Boc protection/deprotection efficiency in multistep synthesis?

Q. Advanced

- Protection : Use Boc₂O with DMAP catalysis in DCM for faster reaction rates .

- Deprotection : TFA/DCM (1:1) at 0°C minimizes side reactions.

- Stability Monitoring : Track Boc integrity via IR or ¹³C NMR during prolonged storage .

What storage conditions preserve the compound’s stability?

Q. Basic

How can computational methods assess the compound’s conformational flexibility?

Q. Advanced

- Molecular Dynamics (MD) : Simulate cyclohexane ring flipping in aqueous and lipid environments.

- Docking Studies : Predict binding modes to targets (e.g., enzymes) using X-ray-derived conformers .

- QM/MM Calculations : Evaluate energy barriers for chair-to-boat transitions .

Example : MD simulations of a hemihydrate analog revealed stable chair conformers, aligning with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.